4-(4-Tert-butyl-2-methylphenoxy)butanoic acid
Description
4-(4-Tert-butyl-2-methylphenoxy)butanoic acid is a substituted phenoxybutanoic acid derivative characterized by a bulky tert-butyl group and a methyl substituent on the aromatic ring. These compounds typically function as herbicides or intermediates in pharmaceutical synthesis, with substituents on the phenoxy group critically influencing their physicochemical properties and biological activity .
Properties
IUPAC Name |
4-(4-tert-butyl-2-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-10-12(15(2,3)4)7-8-13(11)18-9-5-6-14(16)17/h7-8,10H,5-6,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBENJXOKYASJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-butyl-2-methylphenoxy)butanoic acid typically involves the following steps:
Phenol Derivative Preparation: The starting material is often a phenol derivative, such as 4-tert-butyl-2-methylphenol.
Esterification: The phenol derivative undergoes esterification with butanoic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic or acidic conditions to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-(4-tert-butyl-2-methylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
4-(4-tert-butyl-2-methylphenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biochemical studies to understand enzyme-substrate interactions.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(4-tert-butyl-2-methylphenoxy)butanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in MCPB): Enhance herbicidal activity by increasing acidity (pKa ~3–4), improving solubility in aqueous formulations . Methoxy Groups (e.g., 3-methoxy derivative): Increase steric hindrance and alter molecular conformation, as seen in NMR studies where carboxyl group torsion angles vary (e.g., 174.7° vs. 161.6° in chlorinated analogs) .
Physicochemical Properties
- Melting Points: MCPB: No explicit data, but similar chlorinated analogs (e.g., 4-(2,5-dichlorophenoxy)butanoic acid) melt at 67–71°C . 4-(4-Bromophenyl)butanoic acid: Melting point 67°C .
- Solubility :
Research Findings and Trends
- Structure-Activity Relationships (SAR): Substitution at the 4-position (e.g., Cl, Br, tert-butyl) correlates with herbicidal potency, while 2-methyl groups improve metabolic stability .
- Synthetic Methods: Many analogs are synthesized via nucleophilic substitution of phenols with halo-butanoic acids or ester intermediates, followed by hydrolysis .
Biological Activity
4-(4-Tert-butyl-2-methylphenoxy)butanoic acid, also known by its chemical structure and various derivatives, has gained attention in recent years for its diverse biological activities. This compound exhibits potential applications in pharmacology, agriculture, and materials science. The following sections provide an overview of its biological activity, including mechanisms of action, pharmacokinetics, and case studies that highlight its significance.
- Chemical Formula : C14H20O3
- Molecular Weight : 236.31 g/mol
- CAS Number : 1099046-07-7
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : Similar compounds have been shown to act as modulators or antagonists at GABA receptors, influencing neuronal signaling pathways crucial for neurotransmission and neuroprotection.
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit selective cytotoxicity against specific cancer cell lines, suggesting a potential role in cancer therapy.
- Antimicrobial Properties : Preliminary studies have revealed promising antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption : Compounds with similar structures often undergo extensive first-pass metabolism, affecting their bioavailability.
- Distribution : The lipophilicity of this compound may facilitate its distribution across cell membranes.
- Metabolism : Initial studies suggest that metabolic pathways could influence the compound's efficacy and safety profile.
- Excretion : Similar compounds are primarily excreted via renal pathways, indicating a need for monitoring renal function during therapeutic use.
Anticancer Activity
A study explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that:
- The compound demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells.
- Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways, enhancing its appeal as a chemotherapeutic agent.
Antimicrobial Studies
In vitro assays assessed the antimicrobial efficacy of this compound against several bacterial strains:
- The compound exhibited notable activity against Escherichia coli and Staphylococcus aureus.
- Minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity in MCF-7 cells | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| GABA Receptor Modulation | Potential neuroprotective effects | |
| Metabolic Pathways | Influences various metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
